N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Overview
Description
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to an amine group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine typically involves multiple steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene.
Formation of 1-Bromo-2-naphthol: This intermediate is then converted to 1-bromo-2-naphthol through a hydroxylation reaction.
Ether Formation: The 1-bromo-2-naphthol is reacted with an appropriate alkylating agent to form the ether linkage.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the bromonaphthalene moiety or the amine group.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted naphthalene derivatives .
Scientific Research Applications
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its therapeutic effects.
Pathways Involved: The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-naphthol: A precursor in the synthesis of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine.
2-Bromonaphthalene: Another brominated naphthalene derivative with similar chemical properties.
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: A compound with a similar structure but different functional groups.
Uniqueness
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for various scientific research applications .
Properties
IUPAC Name |
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO.C2H2O4/c1-3-11-20(12-4-2)13-14-21-17-10-9-15-7-5-6-8-16(15)18(17)19;3-1(4)2(5)6/h3-10H,1-2,11-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKMOZGVQYXACP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOC1=C(C2=CC=CC=C2C=C1)Br)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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